Cyamemazine sulfoxide

Beschreibung

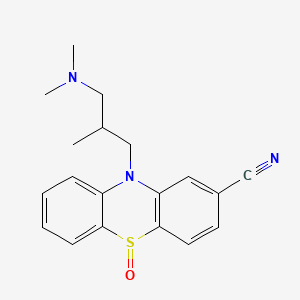

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHNCFJFKSBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747386 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13384-45-7 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Cyamemazine to Cyamemazine Sulfoxide

Enzymatic Formation of Cyamemazine (B1669373) Sulfoxide (B87167)

The conversion of cyamemazine into cyamemazine sulfoxide is an oxidative metabolic reaction facilitated by specific enzyme systems within the body. ontosight.ai This process, known as S-oxidation, involves the addition of an oxygen atom to the sulfur atom in the phenothiazine (B1677639) core of the cyamemazine molecule. ontosight.ai

The primary catalysts for the S-oxidation of cyamemazine belong to the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. ontosight.ainih.gov These enzymes are central to the metabolism of a vast number of xenobiotics, including many therapeutic drugs. ontosight.ainih.gov In vitro studies using human liver microsomes have demonstrated that the biotransformation of cyamemazine is heavily dependent on the activity of at least four distinct CYP450 enzymes, which mediate its degradation into two principal hydrophilic metabolites, one of which is the sulfoxide derivative. nih.govresearchgate.net The mono-oxidation of cyamemazine, which leads to the formation of this compound, is a major route of its metabolism. nih.govresearchgate.net

In contrast, the other major metabolic pathway, N-mono-demethylation, is mediated by a different set of isoforms, namely CYP1A2, CYP3A4, and CYP2C8. nih.govresearchgate.net The involvement of multiple isoforms underscores the complexity of cyamemazine's detoxification process. nih.gov

Table 1: Cytochrome P450 Isoforms in the Primary Metabolism of Cyamemazine

| Metabolic Pathway | Resulting Metabolite | Responsible CYP450 Isoforms | Source |

|---|---|---|---|

| S-Oxidation (Mono-oxidation) | This compound | CYP1A2, CYP2C9 | nih.gov, researchgate.net, wikipedia.org |

| N-mono-demethylation | Monodesmethyl Cyamemazine | CYP1A2, CYP3A4, CYP2C8 | nih.gov, researchgate.net |

Role of Cytochrome P450 Enzymes in Cyamemazine S-Oxidation

Metabolic Cascade of Cyamemazine and its Metabolites

Cyamemazine undergoes extensive metabolism, leading to a cascade of related compounds. nih.gov The parent drug is biotransformed into two primary metabolites, monodesmethyl cyamemazine and this compound, which are considered its main active metabolites. wikipedia.orgresearchgate.netoup.comnih.govnih.gov These metabolites can potentially undergo further secondary metabolic reactions. nih.govresearchgate.net

Cyamemazine serves as the parent compound for two major, parallel metabolic pathways. nih.govwikipedia.org One pathway is N-demethylation, where a methyl group is removed from the side chain, resulting in the formation of monodesmethyl cyamemazine. nih.govnih.gov This reaction is catalyzed primarily by CYP1A2, CYP3A4, and CYP2C8. nih.govresearchgate.net

Simultaneously, cyamemazine is metabolized through S-oxidation, where an oxygen atom is added to the sulfur atom of the phenothiazine ring structure to yield this compound. ontosight.ainih.govnih.gov This transformation is mediated by the CYP1A2 and CYP2C9 isoforms. nih.govwikipedia.org Both monodesmethyl cyamemazine and this compound are considered the two main metabolites of the parent drug. researchgate.netresearchgate.netoup.comnih.gov

Studies analyzing the plasma concentrations of cyamemazine's metabolites in patients have provided insights into their relative abundance. researchgate.net In preclinical models and clinical observations, both monodesmethyl cyamemazine and this compound are consistently identified as the two principal metabolites. researchgate.netoup.comnih.gov

Table 2: Relative Plasma Levels of Major Cyamemazine Metabolites at Steady State

| Metabolite | Relative Plasma Level (Ratio) | Source |

|---|---|---|

| This compound | ~2 | researchgate.net |

| Monodesmethyl Cyamemazine | 1 | researchgate.net |

Pharmacological and Biochemical Characterization of Cyamemazine Sulfoxide

Receptor Binding Affinities and Selectivity Profiles (In Vitro Studies)

In vitro studies have been crucial in characterizing the interaction of cyamemazine (B1669373) sulfoxide (B87167) with various neurotransmitter receptors. These studies, primarily using radioligand binding assays with human recombinant receptors, have elucidated the affinity of this metabolite for several key targets in the central nervous system. nih.gov

Affinity for Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT3)

Cyamemazine sulfoxide demonstrates a notable affinity for certain serotonin receptor subtypes. It shows a high affinity for the human 5-HT2A receptor, with a reported inhibitory constant (Ki) of 39 nM. nih.gov In contrast, its affinity for the 5-HT2C receptor is significantly lower. nih.gov Some sources suggest a strong affinity for the 5-HT2C receptor, which may lead to the inhibition of serotonin release. ruixibiotech.comruixibiotech.com However, a more detailed study indicates a reduced affinity for this subtype. nih.gov The affinity for the 5-HT3 receptor has been noted as very low for the parent compound, cyamemazine. researchgate.net

Affinity for Dopamine (B1211576) Receptor Subtypes (e.g., D2)

Compared to its parent compound, this compound exhibits a reduced affinity for the dopamine D2 receptor. nih.gov While cyamemazine's antipsychotic action is linked to D2 receptor blockade, the sulfoxide metabolite's contribution to this effect is likely diminished due to this lower affinity. nih.govsigmaaldrich.com

Affinity for Histamine (B1213489) H1 Receptors

A significant characteristic of this compound is its high affinity for histamine H1 receptors. nih.gov Research has determined its Ki value for the H1 receptor to be 15 nM, indicating a potent interaction. nih.gov This strong binding to H1 receptors may contribute to the sedative effects observed with cyamemazine treatment. nih.govresearchgate.net

Other Receptor Interactions (e.g., alpha-adrenergic)

Studies have also investigated the interaction of cyamemazine and its metabolites with other receptors, including alpha-adrenergic receptors. nih.gov While detailed binding affinities for this compound at these specific receptors are not extensively documented in the provided results, the parent compound, cyamemazine, is known to have an affinity for α1-adrenergic receptors. wikipedia.org

Interactive Data Table: Receptor Binding Affinities of this compound

| Receptor Subtype | Reported Affinity (Ki) | Reference |

| 5-HT2A | 39 nM | nih.gov |

| Histamine H1 | 15 nM | nih.gov |

| D2 | Reduced Affinity | nih.gov |

| 5-HT2C | Reduced Affinity | nih.gov |

Comparative Pharmacological Activity of this compound with Parent Compound and Other Metabolites

The pharmacological activity of cyamemazine is not solely attributable to the parent drug but is a composite of the actions of its metabolites, including this compound and monodesmethyl cyamemazine. nih.gov

Evaluation of this compound's Contribution to Overall Pharmacological Activity (In Vitro/Preclinical)

In vitro and preclinical evaluations indicate that this compound has a distinct pharmacological profile compared to cyamemazine and its other major metabolite, monodesmethyl cyamemazine. nih.gov While monodesmethyl cyamemazine largely mirrors the receptor binding profile of the parent compound, this compound shows a more selective pattern. nih.gov

Its high affinity for 5-HT2A and H1 receptors suggests it may play a role in the therapeutic effects related to these targets. nih.gov However, its reduced affinity for D2 and 5-HT2C receptors suggests a lesser contribution to the antipsychotic and some anxiolytic effects of cyamemazine. nih.gov Positron emission tomography (PET) studies in patients have suggested that despite its presence in plasma, this compound may not significantly contribute to the in vivo occupancy of D2 and 5-HT2A receptors at clinically relevant doses. nih.govresearchgate.net This is in contrast to N-desmethyl cyamemazine, which does appear to contribute significantly to receptor occupancy. nih.govresearchgate.net

Further research into the effects of this compound on cardiac ion channels has also been conducted. These studies found that the concentrations of this compound required to inhibit the hERG current are substantially higher than the therapeutic concentrations of the parent compound. oup.comoup.comresearchgate.netnih.gov

Analysis of Receptor Occupancy Dynamics in Preclinical Systems

Despite being a primary metabolite, positron emission tomography (PET) studies in humans have indicated that this compound likely does not make a significant contribution to the in vivo occupancy of frontal 5-HT(2A) and striatal D(2) receptors at clinically relevant doses of the parent compound. nih.gov This is attributed to its modest affinity for these specific receptors, even though its plasma concentrations can be substantial. nih.gov Research has shown that at steady state, plasma levels of this compound were approximately double those of N-desmethyl cyamemazine, another metabolite. nih.gov However, the N-desmethyl metabolite, not the sulfoxide, was found to correlate significantly with in vivo receptor occupancy. nih.gov

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Cell Line |

|---|---|---|

| Serotonin 5-HT(2A) | 39 | Human recombinant receptors in CHO cells |

| Histamine H(1) | 15 | Guinea pig cerebellum membranes |

| Dopamine D(2) | Reduced Affinity | Human recombinant receptors in CHO cells |

| Serotonin 5-HT(2C) | Reduced Affinity | Human recombinant receptors in CHO cells |

Neurochemical Interactions and Signaling Pathway Modulation (Preclinical Studies)

The neurochemical interactions of cyamemazine and its metabolites have been investigated to understand their therapeutic actions. The parent compound, cyamemazine, is recognized as an antagonist at multiple receptor sites, including dopamine D(2), serotonin 5-HT(2A), 5-HT(2C), and 5-HT(3) receptors. nih.gov The antipsychotic effects are primarily linked to D(2) receptor blockade, while its anxiolytic properties are attributed to the antagonism of 5-HT(2C) and 5-HT(3) receptors. nih.gov

The broader mechanisms through which psychoactive compounds can induce long-term changes involve the modulation of neuromodulatory systems that affect neuroplasticity, gene expression, and receptor densities. google.comgoogle.com However, specific preclinical studies detailing the direct modulation of intracellular signaling cascades by this compound are not extensively documented, with research largely concluding that its contribution to the significant neurochemical interactions of cyamemazine treatment is limited. nih.govnih.gov

Analytical Methodologies for Cyamemazine Sulfoxide Quantification and Characterization

Development and Validation of Chromatographic Techniques for Cyamemazine (B1669373) Sulfoxide (B87167)

Chromatographic techniques are central to the separation and quantification of cyamemazine sulfoxide from complex matrices such as biological fluids. The development of these methods involves optimizing separation parameters and validating the method's performance according to international guidelines. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of cyamemazine and its metabolites due to its high sensitivity and selectivity. unodc.org Research has focused on identifying and characterizing cyamemazine (CMZ) and its two primary metabolites, S-oxide cyamemazine (SOCMZ) and demethylcyamemazine (DMCMZ), in biological samples like urine. univ-lyon1.fr In one method, an Agilent 1100 series LC/MSD system with an electrospray source was used. univ-lyon1.fr The analytical procedure involved enzymatic hydrolysis to deconjugate the metabolites, followed by liquid-liquid extraction with chlorobutane. univ-lyon1.fr The separation was achieved on an XTerra® MS C18 column. univ-lyon1.fr

A validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry detection (API 365, PE SCIEX) has also been used to determine the plasma levels of this compound. researchgate.netnih.gov Furthermore, a method using ultra-high-performance liquid chromatography and Orbitrap mass spectrometry (UHPLC-Orbitrap MS) has been validated for the quantification of 13 antipsychotics, including cyamemazine, from volumetric absorptive microsampling (VAMS) tips. nih.gov This approach allows for adherence monitoring using small volume finger prick blood samples. nih.gov The final workflow for this method involved hydrating the VAMS tip, followed by protein precipitation. nih.gov

Table 1: Examples of LC-MS/MS Methodologies

| Parameter | Method 1 (Urine Analysis) univ-lyon1.fr | Method 2 (Blood Microsample Analysis) nih.gov |

|---|---|---|

| Instrumentation | Agilent 1100 series LC/MSD | UHPLC-Orbitrap MS |

| Sample Preparation | Enzymatic hydrolysis, Liquid-liquid extraction | VAMS tip hydration, Protein precipitation |

| Chromatography Column | XTerra® MS C18 (150 x 2.1 mm, 3.5 µm) | Not Specified |

| Mobile Phase A | 5 mM Formate (B1220265) buffer (pH 3.55) | 2 mM aqueous ammonium (B1175870) formate with 0.1% formic acid (pH 3) |

| Mobile Phase B | Acetonitrile | 2 mM ammonium formate in acetonitrile:methanol (B129727) (50:50, v/v) with 0.1% formic acid and 1% water |

| Column Temperature | 40°C | 70°C |

| Injection Volume | 10 µL | Not Specified |

| Detection | Electrospray ionization (ESI), Quadrupole analyzer | Orbitrap mass spectrometry in parallel reaction monitoring mode |

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides another robust platform for the quantification of cyamemazine and its related compounds, often used in forensic toxicology. unodc.org A GC-MS/MS method has been developed and utilized to evaluate the stability of several antipsychotics, including cyamemazine, in oral fluid samples collected on dried saliva spots (DSS). mdpi.com This method employed a gas chromatography system (HP 7890A) with a triple quadrupole detector (7000B). mdpi.com Separation was achieved using an HP-5MS capillary column. mdpi.com In forensic cases, cyamemazine has been identified in post-mortem blood using a specific gas chromatographic/mass spectrometry method. researchgate.net For the analysis of certain compounds, a derivatization step is often required to improve detectability and stability. uc.pt

Table 2: Example of GC-MS/MS Methodology for Antipsychotics including Cyamemazine

| Parameter | Method Details mdpi.com |

|---|---|

| Instrumentation | Agilent HP 7890A GC with 7000B Triple Quadrupole Detector |

| Injector | Gerstel MPS2 autosampler and PTV-injector |

| Chromatography Column | HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) |

| Matrix | Oral Fluid (Dried Saliva Spots) |

High-performance liquid chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is a common technique for the analysis of cyamemazine and its impurities. researchgate.net A stability-indicating RP-HPLC method was developed and validated for cyamemazine tartrate according to ICH guidelines. researchgate.net This method was found to be simple, precise, and accurate for estimating the drug in bulk and pharmaceutical dosage forms. researchgate.net The separation was performed on a Hypersil BDS C18 column with a mobile phase of methanol and buffer. researchgate.net HPLC is also used for determining the purity of cyamemazine and for quantifying impurities, with detection limits as low as 0.01%. google.com

Table 3: Example of RP-HPLC Method for Cyamemazine Analysis

| Parameter | Method Details researchgate.net |

|---|---|

| Instrumentation | Shimadzu LC-20 AD RP-HPLC |

| Chromatography Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and Buffer (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Run Time | 10 min |

| Linear Range | 30–90 µg/mL |

| Limit of Detection (LOD) | 0.27 µg |

| Limit of Quantitation (LOQ) | 0.80 µg |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Role of this compound as a Reference Standard in Analytical Research

This compound is utilized as a high-quality reference standard in analytical chemistry. aquigenbio.com These reference standards are essential for the development and validation of analytical methods, for quality control (QC) applications, and in regulatory submissions. aquigenbio.com As a known metabolite and potential impurity of cyamemazine, its reference standard allows for accurate identification and quantification in various test samples. veeprho.comveeprho.com The availability of a well-characterized this compound standard, with potential traceability to pharmacopeial standards, ensures the reliability and compliance of analytical results. aquigenbio.com It is strictly intended for analytical and research purposes. aquigenbio.comkmpharma.in

Stability Considerations for this compound in Analytical Matrices

Understanding the stability of an analyte in a given biological matrix is critical for the accurate interpretation of analytical results, especially when samples cannot be analyzed immediately. mdpi.com The stability of cyamemazine has been evaluated in oral fluid samples collected as dried saliva spots (DSS). mdpi.com In one study, various storage conditions were tested, including temperature, light exposure, and the use of preservatives. mdpi.com It was found that the stability of antipsychotics, including cyamemazine, improved when DSS samples were stored at 4°C in the absence of light and with a low concentration of ascorbic acid as a preservative. mdpi.com Under these optimized conditions, cyamemazine was found to be stable for the entire monitored period of 146 days, with degradation lower than 20%. mdpi.com In contrast, another study noted that cyamemazine was no longer stable after 8 days of storage under their specific conditions. mdpi.com Stability is also a key component of method validation for techniques like HPLC, where the drug is subjected to stress conditions such as acid, alkali, oxidation, and heat to ensure the method can separate the parent drug from its degradation products. researchgate.net Stability has also been assessed in extracts left in an autosampler and in biological fluids like blood and pericardial fluid, showing stability for at least 24 hours or through several freeze-thaw cycles. uc.pt

Table 4: Long-Term Stability of Cyamemazine in Dried Saliva Spots under Optimized Conditions

| Storage Time | Degradation (%) | Status |

|---|---|---|

| 3 Days | ~2% | Stable |

| 14 Days | < 20% | Stable |

| 146 Days | < 20% | Stable |

Data from a study evaluating stability at 4°C, with low ascorbic acid, in the absence of light. mdpi.com

Synthetic Approaches and Chemical Derivations of Cyamemazine Sulfoxide

Chemical Synthesis Pathways for Cyamemazine (B1669373) Sulfoxide (B87167)

The primary route for the chemical synthesis of cyamemazine sulfoxide involves the direct oxidation of the sulfur atom in the phenothiazine (B1677639) ring of cyamemazine. This process mirrors the metabolic pathway where cyamemazine is converted to its sulfoxide derivative by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. researchgate.net

Another documented pathway for its formation is through photooxidation. evitachem.com When cyamemazine is exposed to ultraviolet (UV) light, particularly UV-A radiation, in the presence of oxygen, it can undergo photolysis to yield this compound. evitachem.comnih.gov A related photoproduct, which involves oxidation at both the sulfur and the side-chain nitrogen, is 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methylpropyl)-5-oxide-phenothiazine. researchgate.net

While specific laboratory procedures for the sole purpose of synthesizing this compound are not extensively detailed in the provided results, the synthesis of related metabolites provides insight. For instance, the N-demethylated metabolite of cyamemazine has been synthesized using meta-Chloroperoxybenzoic acid (m-CPBA) to form an N-oxide intermediate, which is then subjected to a reaction mediated by iron(II) sulfate (B86663) (FeSO₄). rug.nl A similar oxidation strategy using a suitable oxidizing agent would be expected to convert the thioether in the phenothiazine ring to a sulfoxide.

Table 1: Synthesis Pathways of this compound

| Pathway | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Metabolic Oxidation | Enzymatic conversion in the liver. | Cytochrome P450 enzymes (CYP1A2, CYP2C9). researchgate.net | researchgate.net |

| Photooxidation | Degradation of cyamemazine upon exposure to UV light in the presence of oxygen. | UV-A Radiation, Oxygen. evitachem.comnih.gov | evitachem.comnih.gov |

| Chemical Oxidation | Direct oxidation of the sulfur atom in the phenothiazine core of cyamemazine. | General oxidizing agents (e.g., m-CPBA, H₂O₂). | rug.nl |

Preparation of Labeled this compound for Research Applications (e.g., Deuterated Analogs)

The synthesis of isotopically labeled compounds, such as deuterated analogs, is essential for their use as internal standards in bioanalytical studies, particularly in pharmacokinetic and metabolic research. researchgate.netnih.gov While a direct synthesis for labeled this compound is not detailed, a logical approach would involve a two-step process: the synthesis of deuterium-labeled cyamemazine, followed by its oxidation to the sulfoxide.

A novel approach for the synthesis of deuterium-labeled cyamemazine ([²H₆]cyamemazine) has been successfully demonstrated. nih.gov This method utilizes a 10-(amino-2-methylpropyl)phenothiazine derivative as a precursor. researchgate.netnih.gov The key deuteration step involves introducing the isotopic label via reagents such as deuterated methyl tosylate (CD₃OTs). researchgate.net This method was effective in producing [²H₆]cyamemazine maleate (B1232345) with a deuterium (B1214612) incorporation of over 99%. researchgate.net

Once the labeled cyamemazine is synthesized and purified, it can be oxidized to form labeled this compound using the methods described in the previous section. The resulting labeled sulfoxide would be an invaluable tool for quantitative analysis in complex biological matrices using techniques like mass spectrometry. evitachem.commedchemexpress.com

Structural Elucidation and Characterization Techniques in this compound Synthesis

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and structure of synthesized this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate the synthesized product from starting materials, reagents, and byproducts. researchgate.net Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, are developed and validated to assess the purity of the final compound and to quantify it in various formulations. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is critical for confirming the molecular weight of this compound (C₁₉H₂₁N₃OS). nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecule, which aids in its unambiguous identification, especially in complex mixtures like biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive technique for elucidating the precise chemical structure of the synthesized compound. researchgate.net It provides information about the chemical environment of each proton in the molecule, allowing for confirmation that the oxidation has occurred at the sulfur atom without altering other parts of the structure. researchgate.netresearchgate.net

These analytical methods are essential for ensuring the quality of the synthesized this compound for its use as a reference standard in research and quality control applications. researchgate.netsynzeal.com

Table 2: Characterization Techniques for this compound

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| HPLC | Purity assessment and separation. | Retention time, purity profile, quantification. researchgate.net | researchgate.net |

| LC-MS/GC-MS | Molecular weight confirmation and identification. | Mass-to-charge ratio (m/z), molecular formula confirmation. nih.govresearchgate.net | nih.govresearchgate.net |

| NMR | Definitive structural elucidation. | Chemical structure, proton environment, confirmation of oxidation site. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Biological Interactions and Toxicological Mechanisms of Cyamemazine Sulfoxide Preclinical and in Vitro Studies

Interaction with Cardiac Ion Channels (e.g., hERG)

Research has focused on the interaction of cyamemazine (B1669373) sulfoxide (B87167) with various human cardiac ion channels to assess its potential for causing cardiac-related adverse effects. The primary focus has been on the human ether-à-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization.

Studies using human embryonic kidney (HEK 293) cells expressing the hERG channel have shown that cyamemazine sulfoxide can reduce the amplitude of the hERG current. nih.govresearchgate.netoup.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, for this compound's effect on the hERG current was determined to be 1.53 microM. nih.govresearchgate.netoup.com

In addition to the hERG channel, the effects of this compound on other cardiac ion channels have been investigated in human atrial myocytes. nih.govresearchgate.netoup.com At a concentration of 1 microM, this compound did not significantly affect the currents of several other key ion channels, including sodium channels (INa), transient outward potassium channels (Ito), sustained potassium channels (Isus), or inwardly rectifying potassium channels (IK1). nih.govresearchgate.netoup.com Furthermore, at this concentration, it had no effect on the L-type calcium channel (ICa) current. nih.govresearchgate.netoup.com

Mechanistic Investigations of Cardiac Ion Channel Modulation by this compound

The reduction of the hERG current amplitude by this compound indicates a direct modulatory effect on this channel. nih.govresearchgate.netoup.com The hERG channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a significant role in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a prolongation of the QT interval, a potential risk factor for serious cardiac arrhythmias. asm.org

The specific molecular mechanisms by which this compound interacts with and blocks the hERG channel have not been extensively detailed in the provided information. However, studies on other drugs that block the hERG channel suggest that the binding site is often located within the channel's pore, involving interactions with specific amino acid residues. nih.gov It is plausible that this compound shares a similar mechanism of action, preferentially blocking the channel in its open state. nih.gov

In Vitro Models for Assessing Cellular Responses to this compound

In vitro models are essential tools for evaluating the cellular responses to compounds like this compound. The primary models used in the available research include:

Human Embryonic Kidney (HEK 293) Cells: These cells are widely used for expressing specific ion channels, such as the hERG channel. nih.govresearchgate.netoup.com This allows for the isolated study of a compound's effect on a particular channel without the confounding influence of other cellular components.

Human Atrial Myocytes: These are primary heart muscle cells that provide a more physiologically relevant system for studying the effects of a compound on a variety of native cardiac ion channels simultaneously. nih.govresearchgate.netoup.com

These cellular models enable researchers to perform electrophysiological measurements, such as patch-clamp studies, to directly assess the impact of this compound on ion channel function. researchgate.net

Comparative Toxicological Assessment with Other Metabolites in Preclinical Systems

Cyamemazine has another major metabolite, monodesmethyl cyamemazine. nih.govresearchgate.netoup.com Preclinical studies have compared the toxicological profiles of these two metabolites.

Monodesmethyl cyamemazine also reduces the hERG current amplitude, with an IC50 value of 0.70 microM, indicating it is a more potent inhibitor than this compound (IC50 of 1.53 microM). nih.govresearchgate.netoup.com In contrast to this compound, monodesmethyl cyamemazine at a concentration of 1 microM caused a slight but significant inhibition of the ICa current (17%). nih.govresearchgate.netoup.com Neither metabolite significantly affected INa, Ito, Isus, or IK1 currents at this concentration. nih.govresearchgate.netoup.com

In preclinical animal models, specifically in anesthetized guinea pigs, intravenous administration of cyamemazine metabolites did not significantly prolong the QTc interval. nih.govresearchgate.netoup.com This is a crucial finding, as it suggests that despite their ability to inhibit the hERG channel in vitro, they may not translate to a clinically significant delay in cardiac repolarization in vivo at the concentrations tested. nih.govresearchgate.netoup.com This contrasts with a compound like terfenadine, which did cause a significant increase in QTc values in the same model. nih.govresearchgate.netoup.com

It has also been noted that in patients, plasma levels of this compound are about double those of N-desmethyl cyamemazine at steady state. researchgate.netnih.gov However, these levels of this compound are not expected to significantly contribute to the in vivo occupancy of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, suggesting a lower potential for centrally-mediated effects compared to the parent compound and its other major metabolite. researchgate.netnih.gov

Table 1: Comparative Effects of Cyamemazine Metabolites on Cardiac Ion Channels

| Compound | hERG IC50 (µM) | Effect on ICa at 1 µM | Effect on INa, Ito, Isus, IK1 at 1 µM |

|---|---|---|---|

| This compound | 1.53 nih.govresearchgate.netoup.com | No effect nih.govresearchgate.netoup.com | No significant effect nih.govresearchgate.netoup.com |

| Monodesmethyl Cyamemazine | 0.70 nih.govresearchgate.netoup.com | Slight inhibition (17%) nih.govresearchgate.netoup.com | No significant effect nih.govresearchgate.netoup.com |

Advanced Research Directions and Methodological Innovations in Cyamemazine Sulfoxide Studies

In Silico Modeling and Computational Chemistry of Cyamemazine (B1669373) Sulfoxide (B87167) Interactions

Computational methods are becoming indispensable tools in modern pharmacology for predicting the behavior of molecules and their metabolites. In silico modeling and computational chemistry offer a powerful, resource-efficient approach to investigate the interactions of cyamemazine sulfoxide at a molecular level. These techniques can predict how the addition of an oxygen atom to the sulfur in the phenothiazine (B1677639) ring alters the molecule's properties compared to the parent compound, cyamemazine. ontosight.ai

Research efforts in this area can focus on several key aspects:

Receptor Binding Affinity Prediction: Computational docking simulations can model the binding of this compound to various neurotransmitter receptors. Although studies indicate that this compound has only modest affinity for 5-HT2A receptors and does not significantly contribute to in vivo D2 receptor occupancy, computational models can further refine this understanding. researchgate.netresearchgate.net They can elucidate the specific molecular interactions—or lack thereof—that determine this binding profile.

Structure-Activity Relationship (SAR) Studies: By computationally modifying the sulfoxide group and other parts of the molecule, researchers can build SAR models. These models help to understand which structural features are critical for any observed biological activity and can guide the synthesis of novel compounds with desired pharmacological profiles.

Physicochemical Property Prediction: The sulfoxidation process alters a compound's physical and chemical properties, such as solubility and reactivity. ontosight.ai Computational tools can predict these changes, which are crucial for understanding the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.

These computational approaches, including homology modeling and high-throughput virtual screening, provide a theoretical framework that complements experimental data, accelerating the characterization of metabolite activity. researchgate.net

| Computational Method | Application for this compound | Research Goal |

|---|---|---|

| Molecular Docking | Simulating the binding pose and energy at dopamine (B1211576) and serotonin (B10506) receptor sites. | To predict and rationalize the binding affinity of the metabolite to various neuroreceptors. researchgate.net |

| Structure-Activity Relationship (SAR) | Analyzing how the sulfoxide group influences receptor interaction compared to the parent drug. | To identify key structural determinants of pharmacological activity. ontosight.ai |

| ADME Prediction Models | Calculating properties like solubility, lipophilicity, and potential for membrane transport. | To forecast the pharmacokinetic behavior of the metabolite in the body. ontosight.ai |

| Metabolite Identification Tools | Assisting in the structural elucidation of metabolites based on mass spectrometry data. | To confirm the identity of this compound and other metabolic products in complex samples. researchgate.net |

Application of Advanced Imaging Techniques for Metabolite Distribution in Preclinical Brain Models

Understanding where a drug and its metabolites are distributed in the brain is key to linking their presence to specific neuropharmacological effects. Advanced imaging techniques are critical for visualizing and quantifying this distribution in preclinical models, providing spatial and temporal information that cannot be obtained from plasma samples alone.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that has been used in clinical settings to correlate the plasma levels of cyamemazine's metabolites with receptor occupancy in the brain. researchgate.net In preclinical research, small-animal PET can be adapted to specifically track this compound. researcher.life This would involve synthesizing a radiolabeled version of the metabolite (e.g., with Carbon-11 or Fluorine-18) and administering it to animal models. The resulting images would reveal the brain regions where the sulfoxide accumulates, which can then be correlated with the known distribution of its potential targets, such as serotonin receptors. researcher.liferuixibiotech.com

Other promising techniques include:

Mass Spectrometry Imaging (MSI): This technique allows for the label-free detection and spatial mapping of multiple molecules, including the parent drug and its metabolites, directly from tissue sections. Applying MSI to brain slices from animals treated with cyamemazine could provide a detailed, simultaneous map of cyamemazine, N-desmethyl cyamemazine, and this compound distribution, offering unparalleled insight into metabolic "hot spots."

| Imaging Technique | Methodology | Specific Application for this compound |

|---|---|---|

| Positron Emission Tomography (PET) | Involves administering a radiolabeled tracer to a live animal and detecting gamma rays emitted upon positron annihilation. | To non-invasively visualize and quantify the uptake and regional distribution of radiolabeled this compound in the brain over time. researchgate.net |

| Mass Spectrometry Imaging (MSI) | A laser is used to desorb and ionize molecules from a tissue slice, which are then identified by their mass-to-charge ratio. | To create a detailed, label-free map showing the precise location of this compound relative to other metabolites and neurochemicals. |

| Autoradiography | A radiolabeled compound is administered, and tissue slices are exposed to film or a phosphor screen to visualize radioactivity. | To determine the total distribution of drug-related material and, with further analysis, the specific contribution of the sulfoxide metabolite. |

Novel Approaches for Investigating Metabolic Enzyme Regulation Specific to this compound Formation

This compound is a mono-oxidized metabolite of cyamemazine. researchgate.net Its formation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. ontosight.ai Research has identified CYP1A2 and CYP2C9 as key enzymes in this mono-oxidation pathway. researchgate.net Novel research approaches are focused on dissecting the specific regulation of these enzymes in the context of cyamemazine metabolism.

One powerful approach is the use of recombinant human liver microsomal enzymes . This in vitro system allows researchers to test the metabolic activity of individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) separately. researchgate.net By incubating cyamemazine with each specific enzyme and measuring the rate of sulfoxide formation, scientists can confirm which isoforms are the most efficient catalysts for this reaction. researchgate.net

Further innovative strategies include:

Pharmacogenomic Studies: Investigating how genetic variations (polymorphisms) in the CYP1A2 and CYP2C9 genes affect the rate of this compound formation. This can help explain inter-individual variability in drug response and metabolite profiles.

Enzyme Inhibition/Induction Assays: These assays test how other drugs might regulate the activity of the enzymes responsible for sulfoxidation. For example, studies have shown that substrates of CYP3A (like testosterone) or CYP2C (like diazepam) can inhibit the formation of other cyamemazine metabolites, demonstrating the complex interplay between different metabolic pathways. researchgate.net Similar dedicated studies could clarify the specific inhibitors and inducers that affect the sulfoxidation pathway.

Humanized Mouse Models: These are animal models genetically engineered to express human CYP enzymes. They provide a more clinically relevant in vivo system to study how factors like co-administered drugs or genetic variants regulate the formation of human-specific metabolites like this compound.

| Enzyme/Factor | Role in Cyamemazine Metabolism | Investigative Approach |

|---|---|---|

| CYP1A2 | Primary enzyme involved in the mono-oxidation (including S-oxidation) of cyamemazine. researchgate.net | Activity assays with recombinant enzymes; screening for inhibition by co-administered drugs. researchgate.net |

| CYP2C9 | Contributes to the mono-oxidation of cyamemazine. researchgate.net | Correlation studies with enzyme content and activity using specific substrates like diazepam. researchgate.net |

| CYP3A4 | Involved in N-mono-demethylation, a competing metabolic pathway. researchgate.net | Studying how CYP3A4 inhibitors (e.g., troleandomycin) shift metabolism towards or away from sulfoxidation. researchgate.net |

| Genetic Polymorphisms | Potential source of inter-individual variability in metabolite levels. | Genotyping patients and correlating genetic variants with plasma concentrations of this compound. |

Interdisciplinary Research Integrating Metabolomics and Neuropharmacology for this compound Research

The most comprehensive understanding of this compound's role comes from integrating different scientific disciplines, primarily metabolomics and neuropharmacology. Metabolomics provides the tools to identify and quantify the metabolite in various biological matrices (plasma, brain tissue), while neuropharmacology assesses the functional consequences of its presence.

Future interdisciplinary research could involve:

Correlating Brain Metabolite Levels with Electrophysiology: Using techniques like microdialysis to measure real-time concentrations of this compound in specific brain regions of preclinical models, while simultaneously recording neuronal activity (e.g., via patch-clamp electrophysiology) in the same region. This could directly link metabolite concentration to effects on neuronal firing or synaptic transmission.

Combining Metabolomics with Behavioral Pharmacology: Quantifying the levels of this compound in the brains of animals that have undergone behavioral tests relevant to anxiety or psychosis. This would help determine if there is a correlation between the concentration of the metabolite in key brain circuits and specific behavioral outcomes.

Investigating Effects on Non-Target Receptors: While the focus has been on dopamine and serotonin receptors, integrated studies could explore other potential targets. For instance, the effects of this compound on cardiac ion channels like hERG have been investigated, showing it has a much lower potency than its sister metabolite, monodesmethyl cyamemazine. researchgate.netresearchgate.net This type of research, linking concentration (metabolomics) to off-target effects (neuropharmacology), is crucial for a complete profile of the metabolite.

Q & A

Q. How is Cyamemazine sulfoxide identified and quantified in biological samples during pharmacokinetic studies?

Methodological approaches include ultra-performance liquid chromatography coupled with UV and mass spectrometry (UPLC/UV/MS), which offers high resolution and rapid analysis (15-minute runtime) compared to traditional HPLC. This technique detects metabolites like this compound in complex matrices, with validation parameters such as linearity (e.g., R² ≥ 0.999 in calibration curves) and recovery rates (e.g., 98–102%) ensuring accuracy .

Q. What are the pharmacological implications of this compound’s receptor binding profile compared to its parent compound?

Cyamemazine, a phenothiazine derivative, antagonizes dopamine D2, serotonin 5-HT2A/2C/3 receptors, contributing to antipsychotic and anxiolytic effects. While the sulfoxide metabolite’s specific receptor affinity is less studied, structural similarities to cyamemazine suggest potential retained or altered activity. Comparative binding assays using recombinant receptors (e.g., CHO cell-expressed D2L/D2S subtypes) are recommended to elucidate differences .

Q. What analytical standards and protocols are used to isolate this compound for metabolic studies?

High-purity this compound (CAS 13384-45-7, C19H21N3OS) is commercially available as a reference standard. Protocols involve spiking plasma samples with the metabolite, followed by extraction using solid-phase or liquid-liquid methods, and quantification via GC-MS/MS or UPLC/UV/MS with system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Discrepancies may arise from interspecies variability in cytochrome P450 enzymes or assay sensitivity. To address this, cross-validate findings using human hepatocyte models, isotopic labeling (e.g., ¹⁴C-cyamemazine), and advanced metabolomics platforms. Statistical tools like Bland-Altman plots can quantify inter-method variability .

Q. What methodological strategies optimize the detection limit (LOD) and quantification limit (LOQ) for this compound in trace-level analyses?

Enhance sensitivity by derivatizing the sulfoxide group (e.g., using trifluoroacetic anhydride) to improve GC-MS volatility. For LC-MS/MS, employ positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (e.g., m/z 348.1 → 165.1). Validate LOQ using signal-to-noise ratios ≥ 10 and precision (RSD < 15%) per ICH guidelines .

Q. How does this compound contribute to adverse drug reactions like DRESS syndrome, and what assays assess its immunogenicity?

Structural alerts (e.g., aromatic heteropolycyclic motifs) in cyamemazine may promote reactive metabolite formation, triggering DRESS. Investigate using lymphocyte transformation tests (LTT) and HLA allele screening (e.g., HLA-B*57:01). In silico tools like Derek Nexus predict toxicity based on sulfoxide’s electrophilic potential .

Q. What experimental designs differentiate this compound’s pharmacokinetic behavior in heterogeneous patient populations (e.g., CYP2D6 poor metabolizers)?

Conduct population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects software (e.g., NONMEM). Stratify cohorts by CYP2D6 genotypes and measure sulfoxide plasma concentrations longitudinally. Covariate analysis (e.g., age, renal function) identifies subpopulations at risk of metabolite accumulation .

Methodological Resources

- Analytical Validation : Refer to Tables 2, 3, and 6 in for system suitability, linearity, and recovery benchmarks.

- Structural Analysis : Compare this compound’s molecular properties () to clozapine and chlorpromazine derivatives linked to DRESS ().

- Safety Profiling : Use disproportionality metrics (e.g., ROR, IC) from pharmacovigilance databases to prioritize this compound for risk assessment ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.